Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-
Description
“Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-” is also known as Cimetidine Impurity B . It is a compound with the molecular formula C10H15N5SO and a molecular weight of 289.78 . This compound is related to Cimetidine, a competitive histamine H2-receptor antagonist .
Synthesis Analysis
The synthesis of imidazoles, the core structure in this compound, has been extensively studied. A review highlights recent advances in the regiocontrolled synthesis of substituted imidazoles . One method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiazolidine ring, which is a heterocyclic compound that includes a five-member ring with three carbons, one nitrogen, and one sulfur atom.Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with benzimidates and 2H-azirines to provide multisubstituted imidazoles . The specific reactions that “Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-” can undergo would depend on the specific conditions and reactants present.Future Directions
The future directions for this compound could involve further exploration of its potential uses. Given its structural similarity to Cimetidine, it could potentially be explored for similar uses, such as in the treatment of conditions related to gastric acid secretion . Additionally, the synthesis methods for imidazoles are a topic of ongoing research , which could lead to more efficient methods of producing this compound in the future.
Properties
IUPAC Name |
[3-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-7-8(13-6-12-7)4-14-2-3-15-9(14)11-5-10/h6H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLQZTVWBXGMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCSC2=NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453890 | |
Record name | Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92909-58-5 | |
Record name | Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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